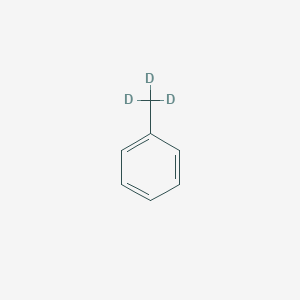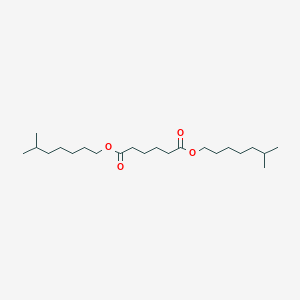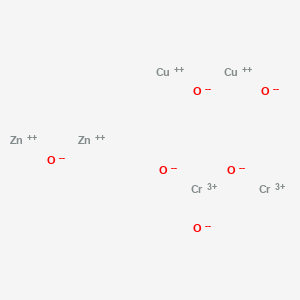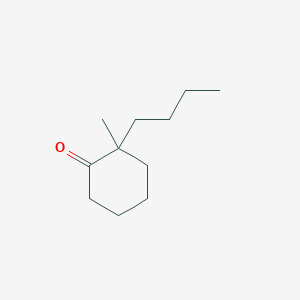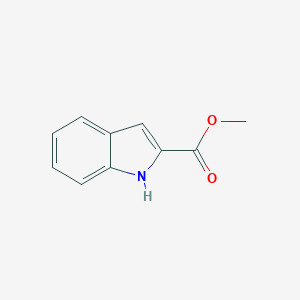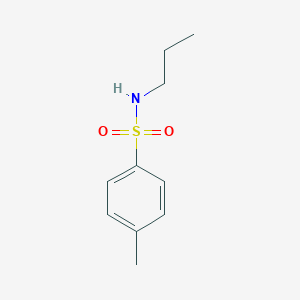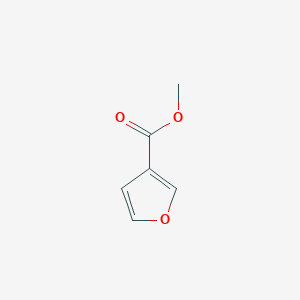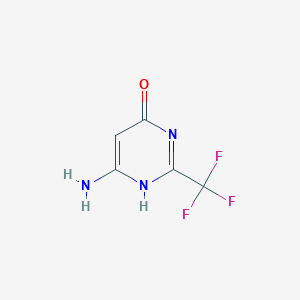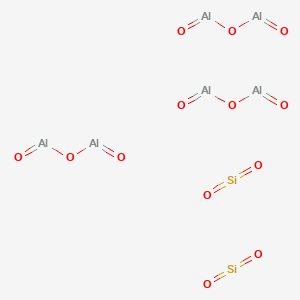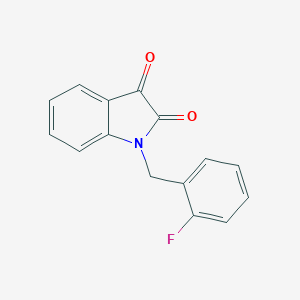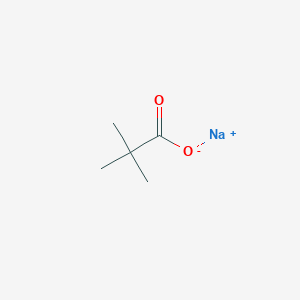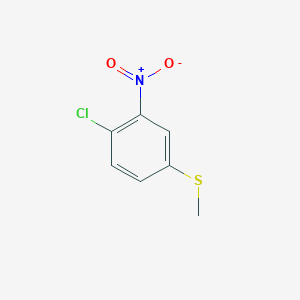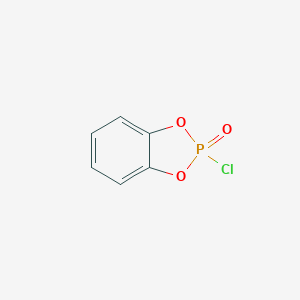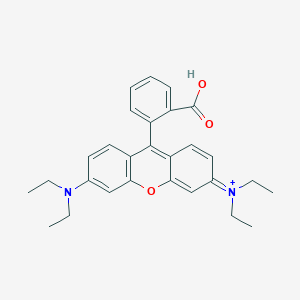
5alpha-Androst-14-en-17-one, 3beta-hydroxy-, acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5alpha-Androst-14-en-17-one, 3beta-hydroxy-, acetate is a steroid hormone that has been widely used in scientific research. It is also known as DHEA acetate or dehydroepiandrosterone acetate. This hormone is synthesized from cholesterol in the adrenal glands, gonads, and brain. It plays a crucial role in the regulation of various physiological processes, including metabolism, immune function, and stress response.
Mechanism Of Action
The mechanism of action of 5alpha-Androst-14-en-17-one, 3beta-hydroxy-, acetate is complex and not fully understood. It is believed to act through multiple pathways, including the regulation of gene expression, modulation of neurotransmitter activity, and interaction with various receptors in the body. It has been shown to have both androgenic and estrogenic effects, depending on the target tissue.
Biochemical And Physiological Effects
5alpha-Androst-14-en-17-one, 3beta-hydroxy-, acetate has a range of biochemical and physiological effects. It has been shown to increase insulin sensitivity, improve immune function, and enhance cognitive function. It has also been shown to have anti-inflammatory and anti-oxidant properties, which may contribute to its potential therapeutic applications.
Advantages And Limitations For Lab Experiments
One of the main advantages of using 5alpha-Androst-14-en-17-one, 3beta-hydroxy-, acetate in lab experiments is its versatility. It has a wide range of physiological effects and can be used to study various aspects of human health and disease. However, there are also limitations to its use, including the potential for side effects and the need for specialized equipment and expertise to synthesize and administer the hormone.
Future Directions
There are many potential future directions for research on 5alpha-Androst-14-en-17-one, 3beta-hydroxy-, acetate. One area of interest is its potential therapeutic applications in various diseases, including depression, Alzheimer's disease, and osteoporosis. Another area of interest is its role in aging and the mechanisms underlying the aging process. Additionally, further research is needed to fully understand the complex mechanisms of action of this hormone and its potential interactions with other hormones and receptors in the body.
Conclusion
In conclusion, 5alpha-Androst-14-en-17-one, 3beta-hydroxy-, acetate is a steroid hormone that has been widely used in scientific research. It has a range of physiological effects and potential therapeutic applications in various diseases. While there are limitations to its use, the versatility of this hormone makes it an important tool for studying various aspects of human health and disease. Further research is needed to fully understand its mechanisms of action and potential interactions with other hormones and receptors in the body.
Synthesis Methods
The synthesis of 5alpha-Androst-14-en-17-one, 3beta-hydroxy-, acetate involves the conversion of cholesterol to pregnenolone, which is then converted to DHEA. DHEA is then acetylated to produce DHEA acetate. This process is typically carried out using chemical reactions and requires specialized equipment and expertise.
Scientific Research Applications
5alpha-Androst-14-en-17-one, 3beta-hydroxy-, acetate has been widely used in scientific research due to its diverse physiological effects. It has been studied for its potential therapeutic applications in various diseases, including depression, Alzheimer's disease, and osteoporosis. It has also been used to study the effects of aging on the body and to investigate the mechanisms underlying stress response.
properties
CAS RN |
1239-32-3 |
|---|---|
Product Name |
5alpha-Androst-14-en-17-one, 3beta-hydroxy-, acetate |
Molecular Formula |
C21H30O3 |
Molecular Weight |
330.5 g/mol |
IUPAC Name |
[(3S,5S,8R,9S,10S,13S)-10,13-dimethyl-17-oxo-1,2,3,4,5,6,7,8,9,11,12,16-dodecahydrocyclopenta[a]phenanthren-3-yl] acetate |
InChI |
InChI=1S/C21H30O3/c1-13(22)24-15-8-10-20(2)14(12-15)4-5-16-17-6-7-19(23)21(17,3)11-9-18(16)20/h6,14-16,18H,4-5,7-12H2,1-3H3/t14-,15-,16-,18-,20-,21-/m0/s1 |
InChI Key |
XLGKSQWVVXEKCO-MGURBANRSA-N |
Isomeric SMILES |
CC(=O)O[C@H]1CC[C@]2([C@H](C1)CC[C@@H]3[C@@H]2CC[C@]4(C3=CCC4=O)C)C |
SMILES |
CC(=O)OC1CCC2(C(C1)CCC3C2CCC4(C3=CCC4=O)C)C |
Canonical SMILES |
CC(=O)OC1CCC2(C(C1)CCC3C2CCC4(C3=CCC4=O)C)C |
synonyms |
3β-(Acetyloxy)-5α-androst-14-en-17-one |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



